molecular formula C5H4N4 B1257480 [1,2,3]Triazolo[1,5-a]pyrimidine CAS No. 25338-10-7

[1,2,3]Triazolo[1,5-a]pyrimidine

Cat. No. B1257480
CAS RN: 25338-10-7
M. Wt: 120.11 g/mol
InChI Key: POFDSYGXHVPQNX-UHFFFAOYSA-N
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Description

“[1,2,3]Triazolo[1,5-a]pyrimidines” are a class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

An efficient and straightforward methodology for the preparation of novel functionalized “[1,2,3]Triazolo[1,5-a]pyrimidine” has been implemented with excellent yields via a one-pot catalyst-free procedure . The synthetic methods and chemical reactions are subdivided into groups according to the junction between triazole and pyrimidine moieties .


Molecular Structure Analysis

The [1,2,3]Triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers . The vast majority of biologically active [1,2,3]Triazolo[1,5-a]pyrimidines and their dihydro [1,2,4]Triazolo[1,5-a]pyrimidine and [1,2,4]Triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .


Chemical Reactions Analysis

A new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine was prepared by three-component reaction of 5-amino-1,2,3-triazole-4-carboxamide with malononitrile and cyclohexanone . The synthetic methods and chemical reactions are subdivided into groups according to the junction between triazole and pyrimidine moieties .

Scientific Research Applications

  • Biological Activities : [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are noted for their extensive use in both agriculture and medicinal chemistry, including their roles as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents (Pinheiro et al., 2020).

  • Synthetic Approaches : The synthesis of these compounds can be categorized mainly into two groups: annulation of pyrimidine moiety to triazole ring and vice versa. They have shown potential applications in treating various conditions like Alzheimer's disease, insomnia, and cancer (Fizer & Slivka, 2016).

  • Stabilizers in Photography : These compounds are also important stabilizers for photographic silver halide emulsions and have uses in pharmaceutical and agrochemical fields (Fischer, 2010).

  • Medicinal Chemistry : [1,2,4]Triazolo[1,5‐a]pyrimidine has been identified in various clinical trials and marketed drugs, showcasing its potential in medicinal chemistry. It has been used in diverse pharmacological activities, such as anticancer, antimicrobial, anti‐tubercular, and as adenosine antagonists (Merugu, Cherukupalli & Karpoormath, 2022).

  • Coordination Chemistry and Therapeutic Applications : The coordination compounds with 1,2,4-triazolo[1,5-a]pyrimidines have shown significant therapeutic properties, particularly in medicinal applications like anticancer, antiparasitic, and antibacterial prodrugs (Łakomska & Fandzloch, 2016).

  • Antiparasitic Activity : These compounds have also shown promise in combating parasitic diseases like leishmaniasis and Chagas disease, highlighting their therapeutic potential against neglected tropical diseases (Salas et al., 2017).

Mechanism of Action

[1,2,4]Triazolo[1,5-a]pyrimidines, a subtype of purine bioisosteric analogs, have been extensively reported to possess promising activities against a panel of cancer cell lines acting by different mechanisms . Microtubules (MT) are involved in the progression of cell division .

Future Directions

This study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Thus, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-6-5-4-7-8-9(5)3-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFDSYGXHVPQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620934
Record name [1,2,3]Triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25338-10-7
Record name [1,2,3]Triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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